molecular formula C10H11N3O3 B088819 Ethyl 3-cyclopropylpyrazole-4-carboxylate CAS No. 1246471-38-4

Ethyl 3-cyclopropylpyrazole-4-carboxylate

Cat. No. B088819
M. Wt: 221.21 g/mol
InChI Key: HGCJVGPZFAUPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of closely related compounds, such as N1-substituted-4-nitropyrazole-5-carboxylates, has been achieved through cyclocondensation reactions involving ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate and substituted hydrazines, offering a pathway that may be analogous for synthesizing Ethyl 3-cyclopropylpyrazole-4-carboxylate with potential regioselectivity and good yields under various solvent conditions (Zhao et al., 2022).

Molecular Structure Analysis

Studies on similar pyrazole and triazole derivatives have shown non-planarity in their structures, as indicated by the dihedral angles between heteroaryl rings, which could suggest that Ethyl 3-cyclopropylpyrazole-4-carboxylate may exhibit similar structural characteristics. The crystal structures of related compounds highlight the potential for considerable π-electron delocalization within the pyrazole ring, an aspect that could influence the reactivity and properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate (Boechat et al., 2016).

Chemical Reactions and Properties

The reactivity of Ethyl 3-cyclopropylpyrazole-4-carboxylate can be inferred from related compounds, which undergo reactions such as diazotization and coupling with β-naphthol, leading to various derivatives including pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles. These reactions indicate a versatile reactivity profile that could be applicable to Ethyl 3-cyclopropylpyrazole-4-carboxylate, allowing for the synthesis of a wide range of heterocyclic compounds (Ghozlan et al., 2014).

Physical Properties Analysis

While specific data on Ethyl 3-cyclopropylpyrazole-4-carboxylate is limited, the physical properties of related compounds, such as solubility, melting points, and crystalline structures, have been studied. These compounds tend to crystallize in various space groups, indicating that the physical properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate could also be influenced by its molecular structure and the conditions under which it is synthesized and crystallized.

Chemical Properties Analysis

The chemical properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate can be anticipated based on studies of similar compounds, which exhibit a range of reactivities including cyclocondensation reactions, hydrolysis, and interactions with various reagents. The presence of the cyclopropyl group and the pyrazole ring suggests that it may participate in reactions typical of these functional groups, offering avenues for functionalization and derivatization.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 3-oxopyrazolidine-4-carboxylates are formed through reactions involving hydrazine hydrate and αβ-unsaturated diesters or β-anilino-diesters. This synthesis process, however, is limited due to the occurrence of other reactions like cleavage of the diesters (O'Callaghan, 1972).
  • Cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amino compounds results in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These products undergo isomerisation depending on the solvent and the length of the fluoroalkyl substituent (Goryaeva et al., 2009).

Applications in Corrosion Inhibition

  • Some bipyrazole derivatives, including ethyl 5,5'-dimethyl-1'H-1,3'-bipyrazole-4-carboxylate, have been synthesized and used as corrosion inhibitors for steel in acidic media. These compounds show increased inhibition efficiency and decreased corrosion rate with higher concentrations (Zarrok et al., 2012).

Antileukemic Activity

  • Studies on ethyl pyrazole-4-carboxylate derivatives have shown that certain triazenopyrazoles in solution decompose by light and undergo transformations relevant to leukemia treatment. These compounds have shown to increase survival time in leukemia assays (Shealy & O'Dell, 1971).

Synthesis of Hybrid Molecules for Biological Activities

  • Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei have been synthesized starting from ethyl piperazine-1-carboxylate. These compounds exhibit antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Targeting Mitochondria in Colorectal Carcinoma

  • A novel set of compounds linked to ethyl 1,3-diphenylpyrazole-4-carboxylates moiety have shown potential in targeting mitochondria in colorectal carcinoma. These compounds interfere with the intrinsic pathway of apoptosis at the mitochondrial level (Mohamed et al., 2020).

Safety And Hazards

The safety information for Ethyl 3-Cyclopropylpyrazole-4-carboxylate includes a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The future directions in the research of pyrazole derivatives, including Ethyl 3-Cyclopropylpyrazole-4-carboxylate, involve the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

properties

IUPAC Name

ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-11-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCJVGPZFAUPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclopropylpyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-cyclopropylpyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-cyclopropylpyrazole-4-carboxylate
Reactant of Route 3
Ethyl 3-cyclopropylpyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-cyclopropylpyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-cyclopropylpyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-cyclopropylpyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.